molecular formula C10H10N2O2 B8053216 Methyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B8053216
M. Wt: 190.20 g/mol
InChI Key: NUMJEQYITMWSQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a methyl group at position 5 and a methyl ester at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, and kinases. The compound is synthesized via esterification or alkylation reactions, as exemplified by procedures involving pyrazolo[1,5-a]pyridine-3-carboxylic acid intermediates and methylating agents under basic conditions . Its applications span drug discovery, particularly in the development of kinase inhibitors and radiopharmaceuticals, where ester functionalities are leveraged for improved bioavailability or radiolabeling efficiency .

Properties

IUPAC Name

methyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-3-4-12-9(5-7)8(6-11-12)10(13)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMJEQYITMWSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Ethyl Esters

Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes base-mediated hydrolysis in ethanol with sodium hydroxide (3 equivalents) under reflux for 6 hours. The reaction mixture is acidified to pH 1 using hydrochloric acid, precipitating 5-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid in 91% yield. This step is critical for removing the ethyl group while preserving the pyrazolopyridine core.

StepReagentsTemperatureTimeYield
HydrolysisNaOH, EtOHReflux6 h91%
EsterificationMeOH, H⁺Reflux12–24 h~85% (estimated)

Cross-Dehydrogenative Coupling (CDC) with β-Ketoesters

A catalyst-free CDC strategy enables direct synthesis of the pyrazolo[1,5-a]pyridine scaffold using methyl β-ketoesters.

Reaction of N-Amino-2-Iminopyridines with Methyl Acetoacetate

N-Amino-2-iminopyridines react with methyl acetoacetate in ethanol containing acetic acid (6 equivalents) under an oxygen atmosphere at 130°C for 18 hours. This one-pot method achieves oxidative C(sp³)–C(sp²) coupling, followed by cyclization and dehydration.

Optimized Conditions

ParameterValueImpact on Yield
Acetic Acid (equiv)6Maximizes yield (74–94%)
AtmosphereO₂94% yield vs. 6% under argon
Temperature130°CEnsures complete cyclization

Substituting ethyl acetoacetate with methyl acetoacetate in this protocol directly yields the methyl ester, bypassing post-synthetic modifications.

Functional Group Interconversion via Intermediate Alcohols

Reduction and Oxidation of Carboxylic Acids

The carboxylic acid intermediate (from hydrolysis) is reduced to 5-methylpyrazolo[1,5-a]pyridine-3-methanol using CDI and NaBH₄ in THF. Subsequent oxidation with MnO₂ in dichloromethane regenerates the aldehyde, which can be re-esterified. While this pathway is lengthier, it allows for late-stage diversification.

Comparative Analysis of Methods

Advantages and Limitations

MethodYieldScalabilityComplexity
CDC with β-KetoestersHigh (94%)High (one-pot)Requires O₂ atmosphere
Hydrolysis/EsterificationModerate (85%)ModerateMulti-step
AlkylationUnknownLowSubstrate-specific

The CDC method is preferred for its atom economy and single-step synthesis, whereas hydrolysis/esterification offers flexibility for derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Overview
Methyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate is primarily recognized for its role as a building block in the synthesis of pharmaceutical agents. Its structural features allow it to interact with biological targets effectively.

Case Studies

  • Neurological Disorders : Research has indicated that derivatives of this compound can inhibit specific enzymes related to neurological conditions. For instance, studies show its potential in developing drugs aimed at treating Alzheimer's disease by targeting amyloid-beta aggregation pathways .
  • Anticancer Activity : Several derivatives have been synthesized and tested for their anticancer properties, particularly against breast and lung cancer cell lines. These studies reveal that modifications to the pyrazolo structure enhance cytotoxicity while maintaining selectivity towards cancer cells .

Agricultural Chemistry

Overview
In agricultural applications, this compound is utilized in formulating agrochemicals that improve crop protection and yield.

Case Studies

  • Pesticide Formulation : The compound has been incorporated into pesticide formulations to enhance efficacy against pests while reducing environmental impact. Field trials indicate a significant increase in crop yield when using formulations containing this compound compared to standard pesticides .
  • Herbicide Development : Research has shown that derivatives of this compound can act as herbicides by inhibiting specific plant growth pathways, thus providing an effective means of weed control without harming crops .

Biochemical Research

Overview
this compound is also significant in biochemical research, particularly concerning enzyme inhibition and receptor binding studies.

Case Studies

  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit phosphodiesterases, which play a crucial role in various signaling pathways related to cardiovascular health .
  • Receptor Binding Assays : Binding affinity studies demonstrate that this compound can selectively bind to specific receptors, potentially leading to the development of new therapeutic agents targeting these receptors for various diseases .

Material Science

Overview
The unique properties of this compound make it a candidate for applications in material science.

Case Studies

  • Thermal Stability Enhancements : Research indicates that incorporating this compound into polymer matrices can significantly improve thermal stability, making it suitable for high-temperature applications .
  • Electrical Conductivity Applications : The compound's electronic properties have been explored for use in organic electronics, where it serves as a dopant to enhance conductivity in organic semiconductors .

Analytical Chemistry

Overview
In analytical chemistry, this compound serves as a standard reference material.

Case Studies

  • Chromatographic Methods : This compound is used as a standard in high-performance liquid chromatography (HPLC) to quantify related compounds in complex mixtures accurately. Its stability under various conditions makes it an ideal choice for such applications .
  • Spectroscopic Analysis : It has been employed in spectroscopic studies to identify and quantify other compounds within mixtures due to its distinct spectral characteristics .

Mechanism of Action

The exact mechanism of action of Methyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Comparative Data

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Differences Applications/Findings References
This compound Methyl (5), Methyl ester (3) C₁₀H₁₀N₂O₂ 190.20 Reference compound Kinase inhibition, radiopharmaceuticals
Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate Methyl (5), Ethyl ester (3) C₁₁H₁₂N₂O₂ 204.23 Longer alkyl chain (ethyl vs. methyl) Enhanced lipophilicity
Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate Chloro (5), Methyl ester (3) C₉H₇ClN₂O₂ 210.62 Electronegative Cl substitution Potential halogen bonding in drug design
5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid Methoxy (5), Carboxylic acid (3) C₉H₈N₂O₃ 192.17 Polar carboxylate vs. ester Improved water solubility
Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate Formyl (5), Methyl ester (3) C₁₀H₈N₂O₃ 204.18 Aldehyde group for further functionalization Intermediate in synthesis

Biological Activity

Methyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8N2O2C_9H_8N_2O_2 and a molecular weight of 176.17 g/mol. The compound features a pyrazolo[1,5-a]pyridine core, which is known for its stability and bioactivity. The structure contributes to its interactions with various biological targets, making it a valuable scaffold in drug development.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyrazolo[1,5-a]pyridine derivatives against Mycobacterium tuberculosis (Mtb), demonstrating low minimum inhibitory concentrations (MIC) against both drug-susceptible and resistant strains. For instance, certain derivatives showed MIC values below 0.002 μg/mL against the H37Rv strain .

Anticancer Potential

The anticancer potential of pyrazolo[1,5-a]pyridine derivatives has also been explored. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazolo core can enhance anticancer activity .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It acts by inhibiting inflammatory pathways and reducing cytokine production, which is crucial in conditions such as arthritis and other inflammatory diseases. The compound's ability to modulate immune responses makes it a candidate for further investigation in inflammatory disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many derivatives inhibit key enzymes involved in disease processes. For example, studies have shown that they can inhibit HIV-1 reverse transcriptase with IC50 values lower than 200 µM against wild-type and resistant strains .
  • Interaction with Receptors : The compound may interact with various biological receptors, influencing signaling pathways related to cell growth and survival.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Antituberculosis Study : A series of pyrazolo derivatives were synthesized and tested for their antitubercular activity. One derivative exhibited excellent potency against drug-resistant strains with low cytotoxicity towards Vero cells (IC50 > 50 μg/mL) .
  • Cancer Cell Line Testing : In vitro studies on cancer cell lines demonstrated that certain pyrazolo derivatives inhibited cell growth significantly compared to controls. The compounds induced apoptosis through caspase activation pathways.
  • Inflammation Model : In vivo models of inflammation showed that treatment with this compound reduced edema formation and cytokine levels significantly compared to untreated controls.

Research Findings Summary

The following table summarizes key findings from recent research on this compound:

Activity TypeMIC/IC50 ValuesReference
Antitubercular<0.002 μg/mL (H37Rv)
Anticancer (various)IC50 < 200 µM
Anti-inflammatorySignificant reduction in cytokines

Q & A

Q. How can researchers optimize reaction conditions to suppress common side products?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., over-alkylated esters).
  • Temperature Control : Maintain reactions below 80°C to prevent decarboxylation.
  • Protecting Groups : Introduce Boc or Fmoc groups at reactive NH sites during functionalization steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.